L-Alanine, 2-chloroethyl ester
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Overview
Description
L-Alanine, 2-chloroethyl ester is a chemical compound with the molecular formula C5H10ClNO2 It is an ester derivative of L-Alanine, where the hydroxyl group of the alanine is replaced by a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine, 2-chloroethyl ester can be synthesized through two primary methods:
Reductive Amination: This method involves the reductive amination of the carbonyl group of glyoxilic or pyruvic acids with 2-chloroethylamine and sodium cyanoborohydride in methanol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of raw materials and the feasibility of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, 2-chloroethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the ester bond results in the formation of L-Alanine and 2-chloroethanol.
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are used as catalysts. For acidic hydrolysis, a large excess of water containing a strong acid catalyst is used.
Substitution Reactions: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Hydrolysis: L-Alanine and 2-chloroethanol.
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield an aminoethyl ester derivative.
Scientific Research Applications
L-Alanine, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in peptide synthesis and other organic synthesis reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of L-Alanine, 2-chloroethyl ester involves its ability to undergo hydrolysis and substitution reactions. The ester bond can be cleaved to release L-Alanine and 2-chloroethanol, which can further participate in biochemical pathways. The chloroethyl group can undergo substitution reactions, leading to the formation of various derivatives with potential biological activity .
Comparison with Similar Compounds
Similar Compounds
L-Alanine methyl ester hydrochloride: Similar ester derivative of L-Alanine with a methyl group instead of a chloroethyl group.
N-(2-chloroethyl)glycine: Another ester derivative with a similar chloroethyl group but derived from glycine.
Uniqueness
L-Alanine, 2-chloroethyl ester is unique due to its specific ester group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo specific hydrolysis and substitution reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H10ClNO2 |
---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-chloroethyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C5H10ClNO2/c1-4(7)5(8)9-3-2-6/h4H,2-3,7H2,1H3/t4-/m0/s1 |
InChI Key |
JVBYOKWZWMIKQZ-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCCCl)N |
Canonical SMILES |
CC(C(=O)OCCCl)N |
Origin of Product |
United States |
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